![molecular formula C16H11ClN4S2 B2402207 6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-89-6](/img/structure/B2402207.png)
6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
“6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound that belongs to the class of triazolopyridazines . Triazolopyridazines are nitrogenous heterocyclic compounds that are known for their versatile biological activities .
Synthesis Analysis
The synthesis of similar triazolopyridazine compounds involves several steps . The general procedure includes the reaction of substituted acetophenones with glyoxylic acid monohydrate in acetic acid under reflux . The progress of reactions is usually monitored by TLC using silica gel plates under UV light .Molecular Structure Analysis
Triazolopyridazines have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors due to their hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyridazines are typically monitored by TLC using silica gel plates under UV light . The purification of products is performed using column chromatography .Scientific Research Applications
Crystal Structure and Theoretical Studies
Pyridazine derivatives, including compounds similar to the specified chemical, exhibit significant biological properties. Studies have focused on synthesis and characterization, employing techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Density functional theory (DFT) calculations are used to analyze the molecular properties such as HOMO-LUMO energy levels and quantum chemical parameters. Hirshfeld surface analysis helps in understanding intermolecular hydrogen bonds and molecular packing strength in these compounds (Sallam et al., 2021).
Antidiabetic Potential
A family of triazolo-pyridazine-6-yl-substituted piperazines, which includes compounds structurally similar to the specified chemical, has been synthesized and evaluated for anti-diabetic medication potential. These compounds exhibit Dipeptidyl peptidase-4 (DPP-4) inhibition, indicating a role in diabetes management. They also show antioxidant and insulinotropic activity, which is beneficial in diabetic treatments (Bindu et al., 2019).
Antiviral Activity
Derivatives of triazolo[4,3-b]pyridazine have been studied for their antiviral properties. Research indicates that certain compounds in this class show promising activity against hepatitis-A virus (HAV), suggesting potential therapeutic applications in treating viral infections (Shamroukh & Ali, 2008).
Antimicrobial and Anticancer Activities
Compounds based on 6-chloropyridazine-3(2H)-thione, a close relative to the specified chemical, have been synthesized and tested for antimicrobial activity. Some of these compounds exhibit significant responses against both gram-positive and gram-negative bacteria, as well as fungi. Additionally, these compounds have been explored for their cytotoxic properties against various cancer cell lines, indicating potential use in cancer therapy (El-Salam et al., 2013; Mamta et al., 2019).
Future Directions
Triazolopyridazines, including “6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine”, have profound importance in drug design, discovery, and development . Future research could focus on the rational design and development of new target-oriented triazolopyridazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-5-3-11(4-6-12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-2-1-9-22-13/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAPEJHWAWQRRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
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